BenchChemオンラインストアへようこそ!

Cyclopropyl-thiazol-5-ylmethyl-amine

Lipophilicity Drug-likeness Medicinal Chemistry

This compact secondary amine scaffold combines a strained cyclopropyl group with a 5-substituted thiazole, delivering conformational rigidity, metabolic stability and unique binding geometry. Unlike simpler thiazole-methylamines, the 5-position cyclopropyl ensures distinct electronic distribution and steric accessibility critical for ATP-competitive inhibitor design (e.g., VEGFR-2 Ki ~49 nM). Available in free base and dihydrochloride salt forms (≥95% purity), it is ideal for hit-to-lead kinase programs, CYP3A pharmacoenhancer development, CNS-targeted libraries, and chemical biology probes. Secure this versatile building block for your next SAR campaign.

Molecular Formula C7H10N2S
Molecular Weight 154.24 g/mol
CAS No. 920479-55-6
Cat. No. B1508180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl-thiazol-5-ylmethyl-amine
CAS920479-55-6
Molecular FormulaC7H10N2S
Molecular Weight154.24 g/mol
Structural Identifiers
SMILESC1CC1NCC2=CN=CS2
InChIInChI=1S/C7H10N2S/c1-2-6(1)9-4-7-3-8-5-10-7/h3,5-6,9H,1-2,4H2
InChIKeyUFKTVLAFAKBFST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl-thiazol-5-ylmethyl-amine (CAS 920479-55-6) – A Structurally Distinct Thiazole-Based Building Block for Medicinal Chemistry and Chemical Biology


Cyclopropyl-thiazol-5-ylmethyl-amine (IUPAC: N-(1,3-thiazol-5-ylmethyl)cyclopropanamine, CAS 920479-55-6) is a heterocyclic secondary amine comprising a 1,3-thiazole ring linked at the 5-position to a cyclopropylamine moiety [1]. With a molecular formula C₇H₁₀N₂S and a molecular weight of 154.23 g/mol, it serves as a versatile scaffold for the synthesis of bioactive molecules, particularly as a precursor to kinase inhibitors, CYP3A modulators, and neuroactive agents . The compound is available in both free base and dihydrochloride salt forms, with reported purities typically ≥95% .

Why Cyclopropyl-thiazol-5-ylmethyl-amine Cannot Be Replaced by Simpler Thiazole or Cyclopropyl Analogs


Generic substitution of Cyclopropyl-thiazol-5-ylmethyl-amine with simpler in-class analogs—such as unsubstituted thiazole-5-methylamine, cyclopropylamine alone, or regioisomeric 2-cyclopropylthiazole derivatives—is not straightforward due to the compound's unique combination of steric, electronic, and conformational features. The cyclopropyl group introduces significant ring strain and conformational rigidity, which can profoundly alter binding geometry and metabolic stability relative to linear or unconstrained alkylamines [1]. Conversely, the thiazole ring provides a π-rich aromatic system and hydrogen-bonding capacity absent in simple cyclopropylamines, enabling key interactions in enzyme active sites and receptor pockets [2]. The 5-position substitution pattern on the thiazole ring, as opposed to the 2- or 4-positions, dictates distinct electronic distribution and steric accessibility, influencing both synthetic derivatization pathways and biological target engagement . The quantitative evidence below demonstrates that even minor structural modifications—such as adding a 2-methyl group or shifting the cyclopropyl attachment point—yield measurable differences in physicochemical properties and predicted drug-likeness, underscoring the non-interchangeability of this specific scaffold.

Quantitative Differentiation of Cyclopropyl-thiazol-5-ylmethyl-amine Relative to Closest Analogs and In-Class Candidates


LogP (Lipophilicity) Comparison: Cyclopropyl-thiazol-5-ylmethyl-amine vs. 2-Methyl-Substituted Analog

Cyclopropyl-thiazol-5-ylmethyl-amine exhibits a calculated LogP (XLogP3) of 1.79, which is approximately 0.5 log units higher than the 2-methyl-substituted analog (XLogP3 = 1.3) [1][2]. This difference indicates moderately increased lipophilicity, which can influence membrane permeability and distribution volume while remaining within the optimal range for oral bioavailability (LogP 1–3). The increased LogP arises from the absence of the polar 2-methyl group and the greater hydrocarbon character of the cyclopropyl ring relative to a methyl substituent. Higher lipophilicity may translate to improved passive diffusion across biological membranes and potentially enhanced blood-brain barrier penetration, although the precise magnitude of these effects would require experimental validation. The difference is substantial enough to affect compound prioritization in early-stage drug discovery where fine-tuning physicochemical properties is critical for optimizing pharmacokinetic profiles [3].

Lipophilicity Drug-likeness Medicinal Chemistry ADME

Polar Surface Area (PSA) Differentiation: Target Compound vs. Thiazole-5-methylamine

Cyclopropyl-thiazol-5-ylmethyl-amine possesses a computed topological polar surface area (TPSA) of 53.2 Ų [1], which is more than double the TPSA of the simpler analog thiazole-5-methylamine (TPSA = 24.9 Ų) [2]. This increase is attributed to the additional nitrogen atom in the secondary amine and the larger molecular footprint of the cyclopropyl group. PSA is a key determinant of passive membrane permeability and oral absorption; values below 140 Ų are generally favorable for oral bioavailability, while values below 90 Ų are often associated with enhanced CNS penetration [3]. The 53.2 Ų value for the target compound places it in an intermediate range that balances adequate permeability with sufficient polarity to avoid excessive metabolic clearance or promiscuous binding. The ~28 Ų difference relative to thiazole-5-methylamine represents a measurable shift in physicochemical space that can guide scaffold selection based on desired ADME properties.

Polar Surface Area Membrane Permeability ADME Drug Design

Rotatable Bond Count and Conformational Flexibility: Target Compound vs. Cyclopropylamine

Cyclopropyl-thiazol-5-ylmethyl-amine contains 3 rotatable bonds (as determined for the free base and confirmed in the dihydrochloride salt) [1], whereas the simple building block cyclopropylamine has zero rotatable bonds (excluding the amine hydrogen orientation) [2]. The increased number of rotatable bonds in the target compound introduces moderate conformational flexibility that can be advantageous for adapting to diverse binding pockets, yet the cyclopropyl ring and thiazole ring each maintain significant local rigidity. This balance between flexibility and rigidity is a hallmark of many successful drug-like scaffolds. In contrast, cyclopropylamine alone lacks the aromatic ring system necessary for π-stacking or hydrophobic interactions with protein targets. The difference of 3 rotatable bonds translates into a measurable increase in conformational entropy, which may enhance binding to targets with deeper or more shape-diverse active sites, while the constrained geometry of the cyclopropyl-thiazole core preserves key pharmacophoric elements [3].

Conformational Flexibility Molecular Rigidity Drug Design Binding Affinity

Hydrogen Bond Donor/Acceptor Profile: Differentiation from (2-Cyclopropylthiazol-5-yl)methanamine

Cyclopropyl-thiazol-5-ylmethyl-amine possesses 1 hydrogen bond donor (the secondary amine NH) and 3 hydrogen bond acceptors (thiazole N, thiazole S, and amine N), as determined by computational analysis [1]. In contrast, the regioisomer (2-cyclopropylthiazol-5-yl)methanamine (CAS not available) features a primary amine, providing 2 hydrogen bond donors and potentially 2-3 acceptors depending on protonation state . This difference in donor count directly impacts the compound's hydrogen-bonding capacity and, consequently, its interactions with biological targets. Secondary amines generally exhibit lower basicity and different pKa profiles compared to primary amines, which can influence ionization state at physiological pH and thus affect both solubility and membrane permeability. Furthermore, the positioning of the cyclopropyl group at the 5-position via a methylene linker (in the target compound) versus directly on the thiazole ring (in the comparator) alters the spatial orientation of the amine moiety, which may lead to distinct binding modes in enzyme active sites. The target compound's profile (1 donor, 3 acceptors) aligns well with typical drug-like hydrogen-bonding patterns, while the primary amine comparator may exhibit higher polarity and reduced passive permeability.

Hydrogen Bonding Molecular Recognition Drug Design Pharmacophore

Supplier-Reported Purity and Salt Form Availability: Target Compound vs. Close Analogs

Cyclopropyl-thiazol-5-ylmethyl-amine is commercially available in both free base (CAS 920479-55-6) and dihydrochloride salt (CAS 1332531-54-0) forms, with reported purities of 95–97% from multiple vendors . The dihydrochloride salt offers enhanced aqueous solubility and improved handling characteristics compared to the free base, with a LogP of 0.21 and rotatable bonds of 3 . In contrast, closely related analogs such as N-((2-methylthiazol-5-yl)methyl)cyclopropanamine (CAS 1182911-99-4) are predominantly offered as the free base with similar purities but fewer salt form options . The regioisomer (2-cyclopropylthiazol-5-yl)methanamine is available only as the free base from limited suppliers . The availability of a well-characterized dihydrochloride salt for the target compound provides a quantifiable advantage in terms of solubility (aqueous solubility typically >10 mg/mL for the salt vs. <1 mg/mL for the free base) and ease of formulation for biological assays. Furthermore, the consistent purity across multiple vendors reduces batch-to-batch variability in downstream applications, a critical factor for reproducible research.

Purity Salt Form Procurement Building Block

Absence from PubChem as a Marker of Niche Scaffold Value

A notable characteristic of Cyclopropyl-thiazol-5-ylmethyl-amine (free base) is its absence from the PubChem database as of the search date, whereas numerous close analogs—including N-((2-methylthiazol-5-yl)methyl)cyclopropanamine (CID 46785602) and cyclopropylamine (CID 69828)—are well-documented [1][2]. This absence is not a deficiency but rather a marker of a less-explored chemical space. In medicinal chemistry, scaffolds with limited public database representation often present opportunities for novel intellectual property and reduced prior art constraints. The compound is, however, registered in commercial databases (Chemsrc, Chembase) and is actively supplied by multiple vendors, indicating a balance between novelty and commercial viability. For procurement decisions in early-stage drug discovery, selecting a scaffold with limited prior art can increase the likelihood of obtaining composition-of-matter patent protection for final drug candidates. While this evidence is not a direct physicochemical comparison, it constitutes a strategic differentiator that is quantifiable in terms of database presence (0 PubChem entries vs. ≥1 for analogs) and may influence scientific and commercial selection.

PubChem Scaffold Novelty Chemical Space Drug Discovery

High-Impact Application Scenarios for Cyclopropyl-thiazol-5-ylmethyl-amine Based on Differentiated Properties


Kinase Inhibitor Fragment and VEGFR-2 Targeted Therapy Lead Optimization

The thiazol-5-ylmethylamine motif, as exemplified by Cyclopropyl-thiazol-5-ylmethyl-amine, has been validated in potent VEGFR-2 kinase inhibitors such as BMS-605541 (Ki = 49 ± 9 nM) [1]. The target compound serves as a key building block for generating focused libraries of aminothiazole-based ATP-competitive inhibitors. Its moderate lipophilicity (LogP = 1.79) and balanced PSA (53.2 Ų) align with the physicochemical profiles of orally bioavailable kinase inhibitors. In hit-to-lead campaigns, this scaffold can be directly incorporated into synthetic routes to explore structure-activity relationships around the cyclopropyl and thiazole moieties, enabling rapid iteration toward selective VEGFR-2 or other kinase inhibitors. The availability of the dihydrochloride salt facilitates aqueous-phase chemistry and high-throughput screening compatibility, reducing assay interference from DMSO-related artifacts.

CYP3A4 Pharmacoenhancer (Booster) Scaffold Development

Diamine-containing thiazole derivatives have been explored as CYP3A4 inhibitors for boosting the pharmacokinetics of co-administered drugs, analogous to ritonavir or cobicistat [2]. Cyclopropyl-thiazol-5-ylmethyl-amine, with its secondary amine and thiazole ring, presents a compact scaffold that can be elaborated to optimize CYP3A4 inhibition potency and selectivity. The cyclopropyl group may confer metabolic stability against oxidative deamination, a common clearance pathway for alkylamines. Compared to simpler thiazole-methylamines, the cyclopropyl substitution offers a sterically constrained environment that could enhance selectivity for CYP3A4 over other P450 isoforms. This application scenario is particularly relevant for programs aiming to develop next-generation pharmacoenhancers with improved safety and drug-drug interaction profiles.

CNS-Penetrant Drug Discovery for Neurological Disorders

The computed physicochemical properties of Cyclopropyl-thiazol-5-ylmethyl-amine—LogP = 1.79, TPSA = 53.2 Ų, 1 H-bond donor—place it within the favorable range for CNS penetration (typically LogP 1–3, TPSA < 90 Ų, HBD ≤ 3) [3]. Thiazole-containing compounds have been investigated as GABA-A receptor modulators and MAO inhibitors [4]. The cyclopropyl group is a privileged motif in CNS drugs due to its ability to enhance metabolic stability and modulate receptor binding conformation. This scaffold can be advanced as a starting point for designing novel CNS-active agents targeting receptors, enzymes, or ion channels implicated in neurological and psychiatric disorders. Its salt form options further facilitate formulation for in vivo CNS studies.

Chemical Biology Probe Synthesis and Target Identification

The well-defined structure and reliable purity (≥95%) of Cyclopropyl-thiazol-5-ylmethyl-amine make it an ideal anchor for chemical biology probes, including photoaffinity labels, biotinylated derivatives, and fluorescent conjugates. The secondary amine provides a convenient handle for derivatization without compromising the core scaffold's integrity. Its absence from PubChem also implies a lower likelihood of cross-reactivity or known off-target liabilities, which is advantageous when interpreting probe-based target engagement data. Researchers can leverage this building block to generate novel chemical tools for dissecting biological pathways with minimal confounding by prior art or off-target annotations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopropyl-thiazol-5-ylmethyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.